N-(4-carbamoylphenyl)-3-ethoxybenzamide
Description
N-(4-Carbamoylphenyl)-3-ethoxybenzamide is a benzamide derivative characterized by a 3-ethoxy-substituted benzamide moiety linked to a 4-carbamoylphenyl group. The carbamoyl group enhances hydrogen-bonding capacity, while the ethoxy substituent may improve solubility compared to non-polar analogs.
Properties
Molecular Formula |
C16H16N2O3 |
|---|---|
Molecular Weight |
284.31g/mol |
IUPAC Name |
N-(4-carbamoylphenyl)-3-ethoxybenzamide |
InChI |
InChI=1S/C16H16N2O3/c1-2-21-14-5-3-4-12(10-14)16(20)18-13-8-6-11(7-9-13)15(17)19/h3-10H,2H2,1H3,(H2,17,19)(H,18,20) |
InChI Key |
QNTHSZKBJNLRBQ-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)C(=O)N |
Canonical SMILES |
CCOC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)C(=O)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations:
- Electron-Donating vs.
- Carbamoyl vs. Carbamothioyl : Replacing oxygen with sulfur (as in ) alters hydrogen-bonding patterns, affecting molecular stability and crystal packing.
- Heterocyclic Modifications : The thiazolo-pyridine derivative demonstrates that core heterocycles can significantly enhance target affinity (e.g., antiviral activity), though at the cost of synthetic complexity.
Physicochemical and Crystallographic Properties
- Solubility : Ethoxy and methoxy groups (target and ) improve aqueous solubility compared to hydrophobic methyl or chloro substituents ().
- Crystal Packing : The target compound’s ethoxy group may engage in weaker C–H⋯O interactions compared to the robust N–H⋯O/S hydrogen bonds observed in . Fluorine substituents in enhance lattice stability via π–π stacking, a feature absent in the target compound.
Research Findings and Implications
- Structural Insights : The carbamoylphenyl group’s orientation (e.g., planar vs. angled) influences intermolecular interactions, as seen in , where a 35.54° dihedral angle optimizes hydrogen bonding.
- Synthetic Feasibility : Amide coupling () remains a versatile method for benzamide derivatives, though steric hindrance from ethoxy groups may require optimized conditions.
- Biological Optimization : The thiazolo-pyridine derivative () highlights the trade-off between structural complexity and efficacy, suggesting that simpler analogs like the target compound may prioritize pharmacokinetics over potency.
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